2,5-Difluorophenyl isothiocyanate physical properties
2,5-Difluorophenyl isothiocyanate physical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,5-Difluorophenyl Isothiocyanate
Introduction
2,5-Difluorophenyl isothiocyanate (CAS No. 206559-57-1) is a specialized aromatic isothiocyanate that serves as a valuable and highly reactive building block in modern synthetic chemistry.[] The presence of a difluorinated phenyl ring combined with the versatile isothiocyanate functional group makes it a reagent of significant interest for researchers in drug discovery, medicinal chemistry, and materials science. The electron-withdrawing nature of the two fluorine atoms profoundly influences the reactivity of the isothiocyanate moiety, enhancing its utility in the synthesis of complex heterocyclic compounds, thioureas, and ureas.[2]
This technical guide provides a comprehensive overview of the core physical properties, chemical reactivity, handling protocols, and analytical characterization of 2,5-Difluorophenyl isothiocyanate, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical Properties
The physical properties of a chemical reagent are fundamental to its practical application, dictating everything from storage and handling to reaction setup and purification. The key physicochemical data for 2,5-Difluorophenyl isothiocyanate are summarized below.
| Property | Value | Source |
| CAS Number | 206559-57-1 | [3][4] |
| Molecular Formula | C₇H₃F₂NS | [3][4][5] |
| Molecular Weight | 171.17 g/mol | [3][4] |
| Density | 1.338 g/mL at 25 °C | [3][4] |
| Boiling Point | 205 °C (at 760 mmHg) | [3][4] |
| Refractive Index (n₂₀/D) | 1.602 | [3][4] |
| Flash Point | 92 °C (197.6 °F) - Closed Cup | [3][4] |
| Moisture Sensitivity | Sensitive to moisture | [4] |
The relatively high boiling point suggests that purification by vacuum distillation is the preferred method to avoid thermal decomposition. Its density, being significantly higher than water, is a practical consideration for aqueous workup procedures. The refractive index serves as a critical, non-destructive parameter for rapid quality control and purity assessment of incoming material.
Chemical Identity and Reactivity Profile
The synthetic utility of 2,5-Difluorophenyl isothiocyanate is rooted in the unique reactivity of its isothiocyanate (-N=C=S) group, which is modulated by the electronic effects of the difluorinated aromatic ring.
The central carbon atom of the isothiocyanate group is highly electrophilic and is the primary site for nucleophilic attack. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which further increases the electrophilicity of this carbon, making the compound more reactive towards nucleophiles compared to its non-fluorinated analogues.[6] The most common and synthetically valuable reaction is its coupling with primary and secondary amines to form substituted thioureas, which are prevalent scaffolds in medicinal chemistry.[2]
Caption: Reaction of 2,5-Difluorophenyl Isothiocyanate with an amine.
Safety, Handling, and Storage
Due to its reactivity, 2,5-Difluorophenyl isothiocyanate is classified as a hazardous substance and requires stringent handling protocols to ensure laboratory safety.
Hazard Profile:
-
Primary Hazards: Causes severe skin burns and eye damage (Skin Corrosion 1B).[3][7] It is also a lachrymator, a substance that irritates the eyes and causes tears.[8]
Recommended Handling Protocol: All manipulations must be performed inside a certified chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory, including a lab coat, chemical-resistant gloves (inspect before use), and splash-proof goggles with a face shield.[3][8][9]
-
Dispensing: Use glass or compatible plastic syringes or cannulas for transferring the liquid to prevent exposure.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[8][9] Do not release it into the environment.[8]
Storage Conditions: Proper storage is critical to maintaining the integrity of the reagent.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat or ignition sources.[8][9]
-
Given its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation.[4][8]
Caption: Safe handling workflow for reactive isothiocyanates.
Experimental Protocol: Analytical Characterization
Verifying the identity and purity of 2,5-Difluorophenyl isothiocyanate is a prerequisite for its use in any synthetic protocol to ensure reproducibility and high-quality results. A multi-technique approach is recommended.
Objective: To confirm the identity, structure, and purity of a supplied sample.
Methodology:
-
Refractive Index Measurement:
-
Place a drop of the sample on the prism of a calibrated refractometer.
-
Record the refractive index at 20 °C.
-
Rationale: This is a rapid and precise physical measurement. A significant deviation from the literature value (1.602) may indicate impurities or degradation.[3]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the spectrum using a thin film between two NaCl or KBr plates.
-
Expected Peaks: Look for a strong, characteristic, and broad absorption band around 2100-2270 cm⁻¹ corresponding to the asymmetric C=N=C stretch of the isothiocyanate group. Also, expect C-F stretching vibrations in the 1100-1400 cm⁻¹ region and aromatic C-H and C=C bands.
-
Rationale: FT-IR provides definitive confirmation of the key isothiocyanate functional group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Expected Spectra:
-
¹H NMR: The aromatic region (approx. 7.0-7.5 ppm) will show complex multiplets for the three aromatic protons due to ¹H-¹H and ¹H-¹⁹F coupling.
-
¹⁹F NMR: Two distinct signals are expected for the two chemically non-equivalent fluorine atoms.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, with characteristic splitting patterns due to C-F coupling. The carbon of the isothiocyanate group is expected to appear around 130-140 ppm.
-
-
Rationale: NMR provides unambiguous structural elucidation and is the gold standard for assessing purity by identifying any organic contaminants.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) or another soft ionization technique.
-
Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 172.00 or other adducts consistent with the molecular weight of 171.17 g/mol .[3][10]
-
Rationale: MS provides definitive confirmation of the molecular weight.
-
Caption: A multi-technique workflow for analytical characterization.
References
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2,5-Difluorophenyl isothiocyanate. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]
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2,6-Difluorophenyl isothiocyanate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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2,5-Difluorophenyl isothiocyanate, 98+%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from [Link]
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2,5-difluorophenyl isothiocyanate (C7H3F2NS). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]
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The Science Behind the Synthesis: Preparation Methods for 2-Fluorophenyl Isothiocyanate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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Phenyl isothiocyanate. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]
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2,4-Difluorophenyl isothiocyanate as a redox mediator in the electrolyte for kinetically favorable Li-S batteries. (2025, August 7). ResearchGate. Retrieved January 7, 2026, from [Link]
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Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm. Retrieved January 7, 2026, from [Link]
-
Novel Azido and Isothiocyanato Analogues of [3-(4-Phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines as Potential Irreversible Ligands for the Dopamine Transporter. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 7, 2026, from [Link]
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2,4-Difluorophenyl isothiocyanate as a redox mediator in the electrolyte for kinetically favorable Li–S batteries. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 7, 2026, from [Link]
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Reactivity and diverse synthetic applications of acyl isothiocyanates. (n.d.). arkat usa. Retrieved January 7, 2026, from [Link]
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Fluorescein 5-isothiocyanate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
High field NMR Spectroscopy and FTICR Mass Spectrometry: Powerful Discovery Tools for the Molecular Level Characterization of Marine Dissolved Organic Matter. (n.d.). BG. Retrieved January 7, 2026, from [Link]
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